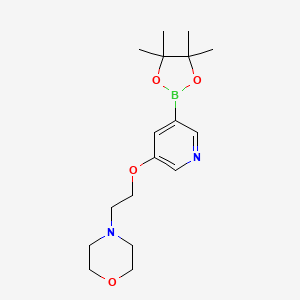![molecular formula C12H7ClF3N3 B6322992 [2-(2-Chloro-phenyl)-5-trifluoromethyl-2H-pyrazol-3-yl]-acetonitrile, 95% CAS No. 1033586-39-8](/img/structure/B6322992.png)
[2-(2-Chloro-phenyl)-5-trifluoromethyl-2H-pyrazol-3-yl]-acetonitrile, 95%
Descripción general
Descripción
2-(2-Chloro-phenyl)-5-trifluoromethyl-2H-pyrazol-3-yl]-acetonitrile, 95% (hereafter referred to as 2CPTPA) is an organic compound belonging to the class of pyrazoles. It is a colorless liquid with a melting point of -27.5°C and a boiling point of 119.4°C. 2CPTPA is a versatile compound and is used in a variety of applications including scientific research, synthesis, and drug development.
Mecanismo De Acción
2CPTPA acts as a catalyst in the synthesis of various compounds. It is believed that the compound binds to the substrate, facilitating the formation of a new bond between the two molecules. This reaction is known as a nucleophilic substitution reaction and is the basis for many organic synthesis reactions.
Biochemical and Physiological Effects
2CPTPA is a non-toxic compound and does not have any known adverse effects on humans or animals. It is not known to have any biochemical or physiological effects on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2CPTPA has several advantages for use in lab experiments. It is relatively inexpensive, non-toxic, and easy to synthesize. It can also be stored at room temperature and is stable over a wide range of temperatures. The main limitation of 2CPTPA is that it is a relatively reactive compound and can react with other compounds in the presence of light or heat.
Direcciones Futuras
There are several potential future directions for the use of 2CPTPA. It could be used as a starting material in the synthesis of new compounds, such as heterocycles, indoles, and benzothiazoles. It could also be used as a reagent in the synthesis of fluorinated compounds, chromenes, and other aromatic compounds. Additionally, it could be used as a catalyst in the synthesis of various compounds, such as organometallic compounds and polymers. Finally, it could be used as a research tool to study the mechanism of various reactions.
Aplicaciones Científicas De Investigación
2CPTPA is a useful compound for scientific research due to its versatility and wide range of applications. It has been used as a starting material in the synthesis of various compounds such as pyrazole derivatives, indole derivatives, and benzothiazolyl derivatives. It has also been used as a reagent in the synthesis of fluorinated aromatic compounds, heterocycles, and chromenes.
Propiedades
IUPAC Name |
2-[2-(2-chlorophenyl)-5-(trifluoromethyl)pyrazol-3-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3N3/c13-9-3-1-2-4-10(9)19-8(5-6-17)7-11(18-19)12(14,15)16/h1-4,7H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPLWIZHTYFOBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=CC(=N2)C(F)(F)F)CC#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B6322945.png)

![1,1,1-Trifluoro-N-methyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide, 90%](/img/structure/B6322956.png)









